molecular formula C25H26N2O5S B11251231 N-(2-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251231
M. Wt: 466.6 g/mol
InChI Key: UCEGUEULIGCQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethoxyphenyl, methylbenzenesulfonyl, and benzoxazine moieties, contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-4-31-22-8-6-5-7-20(22)26-25(28)24-16-27(21-14-11-18(3)15-23(21)32-24)33(29,30)19-12-9-17(2)10-13-19/h5-15,24H,4,16H2,1-3H3,(H,26,28)

InChI Key

UCEGUEULIGCQSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with 2-hydroxybenzoic acid derivatives under acidic conditions to yield the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and solvents that promote efficient cyclization and amidation is crucial in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Electrophiles: Bromine (Br2), sulfuric acid (H2SO4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products

    Oxidation: Formation of sulfoxides and sulfones

    Reduction: Formation of amines and alcohols

    Substitution: Formation of substituted benzoxazine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHOXYPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the benzoxazine ring, which imparts distinct chemical reactivity and biological activity. The combination of the ethoxyphenyl, methylbenzenesulfonyl, and carboxamide groups further enhances its versatility in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.